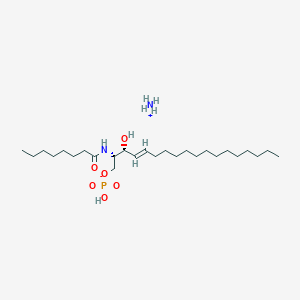

Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate

Description

Propriétés

IUPAC Name |

azanium;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P.H3N/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2;/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32);1H3/b21-19+;/t24-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZBNEWCUHJJDF-AAMXSQEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCC)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCC)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677045 | |

| Record name | Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474943-70-9 | |

| Record name | Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ammonium (2S,3R,4E)-3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl hydrogen phosphate, commonly referred to as C8 ceramide-1-phosphate, is a bioactive sphingolipid that has garnered attention due to its diverse biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C26H55N2O6P

- Molecular Weight : 523.74 g/mol

- CAS Number : 474943-70-9

The compound features a long-chain fatty acid linked to a phosphate group, characteristic of ceramide derivatives. Its structure allows it to interact with various cellular pathways and membranes.

Biological Functions

1. Cell Signaling and Regulation

C8 ceramide-1-phosphate plays a crucial role in cellular signaling pathways. It is known to stimulate cell migration and proliferation in various cell types, including endothelial cells and fibroblasts. This property makes it significant in wound healing and tissue regeneration processes.

2. Inhibition of Apoptosis

Research indicates that ceramide-1-phosphate can inhibit apoptosis in endothelial colony-forming cells (ECFCs). By blocking apoptotic pathways, it promotes cell survival under stress conditions, which is vital for maintaining vascular integrity during injury or disease states .

3. Modulation of Tight Junctions

C8 ceramide-1-phosphate has been shown to influence the permeability of epithelial tissues by altering transepithelial electrical resistance (TER). This modulation is important for maintaining barrier functions in tissues such as the intestine and lungs .

Applications in Research

C8 ceramide-1-phosphate has been utilized in various experimental settings:

- Endothelial Cell Studies : Used to analyze nuclear morphology and assess the effects on vascular health .

- Metabolic Pathway Studies : Investigated for its role during the metamorphosis of Rana catesbeiana, providing insights into lipid metabolism during developmental stages .

Case Studies

Case Study 1: Endothelial Function

In a study published in Arteriosclerosis, Thrombosis, and Vascular Biology, researchers demonstrated that C8 ceramide-1-phosphate enhances the vasculogenic potential of ECFCs by promoting their survival and migration. The study concluded that this compound could be targeted for therapeutic strategies in vascular diseases .

Case Study 2: Tight Junction Integrity

Another investigation focused on the effects of C8 ceramide-1-phosphate on tight junctions in epithelial cells. The results indicated that treatment with this compound resulted in significant changes in TER, suggesting its potential use in therapies aimed at restoring barrier function in inflammatory conditions .

Summary of Research Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Endothelial Cell Survival | Promotes survival and migration of ECFCs under stress | Arteriosclerosis et al., 2019 |

| Epithelial Tight Junctions | Alters TER and improves barrier function | Lipids in Health and Disease, 2010 |

| Metabolic Pathways during Metamorphosis | Influences lipid metabolism during developmental stages | BMC Developmental Biology, 2014 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.